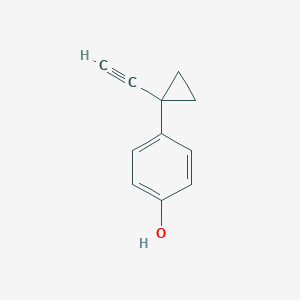

4-(1-Ethynylcyclopropyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

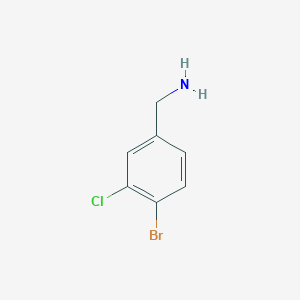

“4-(1-Ethynylcyclopropyl)phenol” is a chemical compound with the CAS Number: 2228358-76-5 . It has a molecular weight of 158.2 . The IUPAC name for this compound is also 4-(1-ethynylcyclopropyl)phenol .

Synthesis Analysis

A scalable and green protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group . The properties of phenols are chiefly due to the hydroxyl group .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Catalytic Reactions and Organic Synthesis

4-(1-Ethynylcyclopropyl)phenol is involved in catalytic processes that enhance the synthesis of complex molecules. For instance, the GaCl(3)-catalyzed ortho-ethynylation of phenols is a notable reaction where phenols are ethynylated at the ortho position with silylated chloroethyne, facilitated by GaCl3 and lithium phenoxide. This method applies to various substituted phenols, yielding ortho-ethynylated products with high efficiency, demonstrating the compound's role in creating precisely substituted phenolic compounds for further applications in material science and pharmaceutical synthesis (Katsumi Kobayashi, M. Arisawa, & M. Yamaguchi, 2002).

Antioxidant Activity and Phenolic Compounds

Research into the structure-antioxidant activity relationship of phenolic compounds underscores the importance of methoxy, phenolic hydroxyl, and carboxylic acid groups in enhancing the antioxidant activities of phenolic acids. This study illuminates the potential of derivatives of 4-(1-Ethynylcyclopropyl)phenol in contributing to antioxidant properties, which could be pivotal in developing new antioxidants for food preservation and pharmaceuticals (Jinxiang Chen et al., 2020).

Valence Isomerization and Molecular Transformation

The valence isomerization of cis-1-acyl-2-ethynylcyclopropanes via [3,3]sigmatropy showcases the compound's role in generating ortho-substituted phenols through complex molecular transformations. This process involves chromium- or tungsten-catalyzed isomerization, highlighting the compound's utility in synthesizing structurally diverse phenolic derivatives for chemical sensors, organic electronics, and pharmaceuticals (K. Ohe et al., 2002).

Polymer Synthesis and Material Science

4-(1-Ethynylcyclopropyl)phenol serves as a precursor in the synthesis of electroactive phenol-based polymers , which are essential for developing advanced materials with specific electrical properties. These polymers have applications in electronics, coatings, and as functional materials in various industrial sectors (I. Kaya & A. Aydın, 2012).

Biosynthesis and Metabolic Pathways

The compound also plays a role in biosynthetic pathways , as seen in the compartmentalized expression of enzymes involved in phenylpropanoid metabolism. This is crucial for the biosynthesis of lignin and flavonoids, which are vital for plant development and protection. Understanding the metabolic roles of such compounds can lead to advances in biotechnology and agriculture (W. J. Hu et al., 1998).

Direcciones Futuras

Phenolic compounds have a versatile scaffold that allows for a broad range of chemical additions . They also exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propiedades

IUPAC Name |

4-(1-ethynylcyclopropyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6,12H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOUVERQWQNHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Ethynylcyclopropyl)phenol | |

CAS RN |

2228358-76-5 |

Source

|

| Record name | 4-(1-ethynylcyclopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)

![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)

![(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2891746.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)